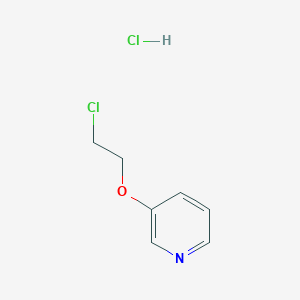

3-(2-Chloroethoxy)pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chloroethoxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Applications

3-(2-Chloroethoxy)pyridine hydrochloride serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of ethoxy groups into other molecular frameworks, which is crucial for developing new pharmaceuticals and agrochemicals.

- Formation of Heterocycles : It can be used to synthesize complex heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | References |

|---|---|---|

| Alkylation | Used in base-catalyzed reactions with calixarenes | |

| Heterocycle Formation | Precursor for thienopyridine derivatives |

Biological Activities

Research indicates that compounds related to this compound exhibit various pharmacological effects:

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for cancer therapy.

- Antimicrobial Activity : The compound's structure allows it to interact with biological membranes, potentially leading to antimicrobial effects against various pathogens.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyridine compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cellular signaling pathways, highlighting the therapeutic potential of pyridine derivatives like this compound.

Agricultural Applications

In agricultural chemistry, this compound is being explored as an intermediate for the synthesis of:

- Herbicides : Its ability to modify plant growth regulators positions it as a candidate for developing new herbicides.

- Insecticides : The compound's structural features may contribute to the development of insecticides with novel modes of action.

Table 2: Agricultural Chemicals Derived from Pyridine Compounds

| Chemical Type | Application | Examples |

|---|---|---|

| Herbicides | Growth regulation in weeds | Glyphosate |

| Insecticides | Targeting specific pests | Neonicotinoids |

化学反応の分析

1.1. 3-(Chloromethyl)pyridine Hydrochloride

The synthesis involves a multi-step process starting from 3-methylpyridine:

-

Oxidation : 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate (KMnO₄) in water at 85–90°C .

-

Esterification : 3-picolinic acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate .

-

Reduction : The ester is reduced to 3-pyridinemethanol.

-

Chlorination : Reaction with thionyl chloride (SOCl₂) converts the alcohol to the chloromethyl derivative .

1.2. 3-(2-Chloroethyl)pyridine

This compound is synthesized via:

-

Alcohol-to-Chloride Conversion : 3-(2-hydroxyethyl)pyridine reacts with SOCl₂ in the presence of DMF to yield the chloride .

2.1. Nucleophilic Substitution

Chloride groups in pyridine derivatives (e.g., chloromethyl or chloroethyl) are typically reactive and undergo nucleophilic substitution. For 3-(2-Chloroethoxy)pyridine hydrochloride, the ethoxy group’s oxygen may act as a nucleophile, but the chloride substituent (if present) could participate in:

-

SN2 reactions : Substitution with amines, alcohols, or thiols.

-

Elimination : Formation of alkenes under basic conditions.

2.2. Hydrolysis

Chloride groups in such compounds are susceptible to hydrolysis, especially under alkaline conditions, forming alcohols or carboxylic acids depending on the structure.

Structural Similarity to Analogous Compounds

Research Gaps and Recommendations

The absence of specific data for this compound in the provided sources highlights a gap in literature. Future studies could focus on:

-

Synthesis optimization : Exploring reagents and conditions for introducing chloroethoxy groups onto pyridine rings.

-

Reactivity profiling : Investigating nucleophilic/elimination pathways and stability under different conditions.

-

Toxicity screening : Assessing harm potential relative to chloromethyl analogs .

特性

CAS番号 |

193002-11-8 |

|---|---|

分子式 |

C7H9Cl2NO |

分子量 |

194.06 g/mol |

IUPAC名 |

3-(2-chloroethoxy)pyridine;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5H2;1H |

InChIキー |

DBRWSSMTVPPQJP-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)OCCCl.Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。